2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound featuring a pyridine ring substituted with a piperidine moiety linked through a methoxy group, and an oxazole ring attached to the piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Piperidine Derivative Synthesis: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate precursors.
Coupling Reactions: The oxazole and piperidine moieties are then linked through a methylene bridge using coupling reagents like formaldehyde.
Final Assembly: The final step involves the attachment of the pyridine ring to the piperidine-oxazole intermediate through a methoxy linkage, often using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to oxazoline.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of oxazoline derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The oxazole and piperidine moieties are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The methoxy group enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-({1-[(1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine: Similar structure but with a thiazole ring instead of oxazole.
2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}ethoxy)pyridine: Similar structure but with an ethoxy group instead of methoxy.
Uniqueness
The presence of the oxazole ring and the methoxy linkage in 2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine provides unique electronic and steric properties, making it distinct in its reactivity and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13-8-16(2-5-17-13)21-10-14-3-6-19(7-4-14)9-15-11-20-12-18-15/h2,5,8,11-12,14H,3-4,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYGSAXBIZPKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)CC3=COC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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